molecular formula C24H24N6 B11432945 N-[4-(Adamantan-1-YL)phenyl]-[1,2,3,4]tetrazolo[5,1-A]phthalazin-6-amine

N-[4-(Adamantan-1-YL)phenyl]-[1,2,3,4]tetrazolo[5,1-A]phthalazin-6-amine

Cat. No.: B11432945
M. Wt: 396.5 g/mol
InChI Key: JCTPYCLOZXMROC-UHFFFAOYSA-N
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Description

N-[4-(Adamantan-1-YL)phenyl]-[1,2,3,4]tetrazolo[5,1-A]phthalazin-6-amine is a complex organic compound that features an adamantane moiety, a phenyl group, and a tetrazolo-phthalazin scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Adamantan-1-YL)phenyl]-[1,2,3,4]tetrazolo[5,1-A]phthalazin-6-amine typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The subsequent steps involve the formation of the tetrazolo-phthalazin scaffold through cyclization reactions under specific conditions, such as the use of copper (II) acetate as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Adamantan-1-YL)phenyl]-[1,2,3,4]tetrazolo[5,1-A]phthalazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and catalysts like copper (II) acetate .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[4-(Adamantan-1-YL)phenyl]-[1,2,3,4]tetrazolo[5,1-A]phthalazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(Adamantan-1-YL)phenyl]-[1,2,3,4]tetrazolo[5,1-A]phthalazin-6-amine involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the tetrazolo-phthalazin scaffold can participate in hydrogen bonding and other interactions. These combined interactions can modulate the activity of target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Adamantan-1-YL)phenyl]-[1,2,3,4]tetrazolo[5,1-A]phthalazin-6-amine is unique due to its combination of an adamantane moiety with a tetrazolo-phthalazin scaffold. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H24N6

Molecular Weight

396.5 g/mol

IUPAC Name

N-[4-(1-adamantyl)phenyl]tetrazolo[5,1-a]phthalazin-6-amine

InChI

InChI=1S/C24H24N6/c1-2-4-21-20(3-1)22(27-30-23(21)26-28-29-30)25-19-7-5-18(6-8-19)24-12-15-9-16(13-24)11-17(10-15)14-24/h1-8,15-17H,9-14H2,(H,25,27)

InChI Key

JCTPYCLOZXMROC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC5=NN6C(=NN=N6)C7=CC=CC=C75

Origin of Product

United States

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